![molecular formula C13H10F3NO3 B1421305 Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate CAS No. 1187386-20-4](/img/structure/B1421305.png)
Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Overview
Description
Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol. This compound belongs to the quinoline derivatives family and is characterized by its trifluoromethyl group, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline derivatives.
Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds to form quinoline derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions helps achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance potency by improving metabolic stability and membrane permeability. Studies have shown promising results against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its efficacy against breast cancer cell lines (MCF-7), where it inhibited cell proliferation significantly. The mechanism of action appears to be linked to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Case Studies
-
Antimicrobial Studies :
- A study involving derivatives of quinoline compounds showed that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong potential for these compounds as future antibacterial agents .
-
Anticancer Efficacy :
- In a recent investigation, synthesized derivatives of Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline were tested against various cancer cell lines. Results indicated that certain derivatives significantly inhibited growth in MCF-7 cells, with further studies required to elucidate the underlying mechanisms .
Mechanism of Action
The mechanism by which Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it more effective in its intended use.
Comparison with Similar Compounds
Methyl 8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-4-quinazolinyl]acetate
Methyl 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoate
Uniqueness: Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate stands out due to its specific structural features, such as the presence of the trifluoromethyl group at the 5-position of the quinoline ring. This group significantly influences the compound's chemical reactivity and biological activity, making it distinct from other quinoline derivatives.
Biological Activity
Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoline core with various substituents, notably a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The molecular formula is and it has a molecular weight of approximately 303.22 g/mol. The synthesis typically involves multi-step reactions that introduce the trifluoromethyl and carboxylate groups, which are crucial for its biological properties.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that the introduction of a methyl group at the 5-position of the quinoline nucleus enhances antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . this compound may exhibit similar effects due to its structural characteristics.
2. Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. Compounds with structural similarities have demonstrated cytotoxic effects against cancer cell lines, including pancreatic adenocarcinoma . The mechanism often involves DNA intercalation or inhibition of key metabolic pathways in cancer cells.
3. In Vivo Efficacy
In vivo studies suggest that derivatives of this compound can effectively manage systemic infections caused by both Gram-positive and Gram-negative bacteria . The presence of the trifluoromethyl group may improve metabolic stability and membrane permeability, enhancing therapeutic efficacy.
Case Studies
-
Antibacterial Efficacy
A study on substituted dihydroquinolines reported enhanced antibacterial activity when methyl groups were introduced at specific positions on the quinoline ring. This modification led to increased potency against various bacterial strains . -
Anticancer Activity
Another investigation highlighted the anticancer properties of related compounds, where IC50 values (the concentration required to inhibit cell growth by 50%) were recorded as low as 0.051 µM against human pancreatic cancer cells . Such findings suggest that this compound could possess comparable activity.
Data Table: Biological Activities of Related Compounds
Compound Name | Antibacterial Activity (IC50) | Antitumor Activity (IC50) | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | TBD |
Grepafloxacin | <0.05 µM (Streptococcus pneumoniae) | Not specified | Inhibition of DNA synthesis |
Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | TBD | TBD | Antimetabolic effects |
Properties
IUPAC Name |
methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-6-3-4-7(13(14,15)16)10-9(18)5-8(12(19)20-2)17-11(6)10/h3-5H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZHBJCNZIYFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(F)(F)F)C(=O)C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674797 | |
Record name | Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-20-4 | |
Record name | Methyl 1,4-dihydro-8-methyl-4-oxo-5-(trifluoromethyl)-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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